4-(哌啶-3-基)吡啶二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

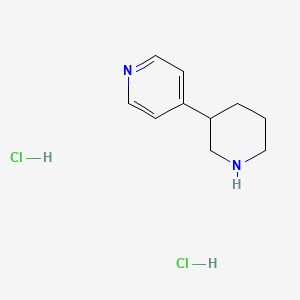

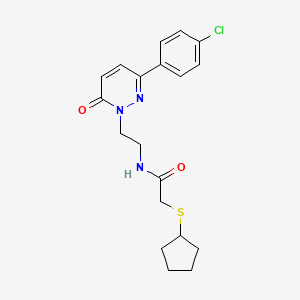

4-(Piperidin-3-yl)pyridine dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H12N2O•HCl and a molecular weight of 251.15 .

Synthesis Analysis

The synthesis of piperidine derivatives is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 4-(Piperidin-3-yl)pyridine dihydrochloride is represented by the Inchi Code: 1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H . The molecular weight is 235.16 .Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis

4-(Piperidin-3-yl)pyridine dihydrochloride is a powder that is stored at room temperature .科学研究应用

药物开发中的合成和中间体

- 4-(4-碘-1H-吡唑-1-基)哌啶是克唑替尼合成中的重要中间体,克唑替尼是一种用于癌症治疗的药物。该化合物的稳健三步合成方法突出了其在制药中的作用 (Fussell 等,2012)。

缓蚀

- 哌啶衍生物因其在缓蚀中的特性而受到研究,特别是在铁表面上。量子化学计算和分子动力学模拟用于评估这些化合物在保护金属免受腐蚀方面的效率 (Kaya 等,2016)。

合成方法

- 已提出了一种合成 3-(吡咯烷-1-基)哌啶(一种与药学化学相关的化合物)的新方法。与以前的方法相比,该方法更简单、更实用,可以生产大量化合物 (Smaliy 等,2011)。

在化学研究和分析中的用途

- 哌啶衍生物(如 4-(1-吡咯烷基)哌啶)已成为使用核磁共振波谱等技术进行实验和理论研究的主题,以了解其稳定形式和分子结构 (Alver 等,2011)。

功能化和溶解性增强

- 探索了用 1-(取代)哌啶-4-基环修饰 C(5) 位点以增强某些化合物的水溶性。这种方法用于药物设计,特别是在提高药物溶解度和生物利用度方面 (Baraldi 等,2012)。

催化

- 已开发出哌啶-4-羧酸官能化纳米颗粒,并将其用作有机化合物合成的催化剂。该应用展示了哌啶衍生物在促进化学反应中的效用 (Ghorbani-Choghamarani & Azadi,2015)。

新型化合物和材料的开发

- 哌啶衍生物被用作合成广泛化合物的中间体,包括具有药学应用的化合物。这包括创建含有取代哌啶单元的胺 (Acharya & Clive,2010)。

作用机制

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biological activities, indicating that they may influence multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 235.15 , which could potentially influence its bioavailability and pharmacokinetic profile.

安全和危害

未来方向

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives like 4-(Piperidin-3-yl)pyridine dihydrochloride could have significant implications for the pharmaceutical industry .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Piperidin-3-yl)pyridine dihydrochloride involves the reaction of 3-cyanopyridine with piperidine followed by reduction and salt formation.", "Starting Materials": [ "3-cyanopyridine", "piperidine", "hydrogen gas", "palladium on carbon", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with piperidine in the presence of hydrogen gas and palladium on carbon catalyst to yield 4-(Piperidin-3-yl)pyridine.", "Step 2: The resulting product is then treated with hydrochloric acid to form 4-(Piperidin-3-yl)pyridine dihydrochloride salt.", "Step 3: The salt is then isolated by filtration and washed with water to obtain the final product." ] } | |

CAS 编号 |

143924-46-3 |

分子式 |

C10H15ClN2 |

分子量 |

198.69 g/mol |

IUPAC 名称 |

4-piperidin-3-ylpyridine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h3-4,6-7,10,12H,1-2,5,8H2;1H |

InChI 键 |

NXJUKZVSMKFCNI-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C2=CC=NC=C2.Cl.Cl |

规范 SMILES |

C1CC(CNC1)C2=CC=NC=C2.Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2952614.png)

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2952618.png)

![N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2952623.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/no-structure.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2952633.png)

![tert-butyl N-[2-hydroxy-1-(2-iodophenyl)ethyl]carbamate](/img/structure/B2952634.png)